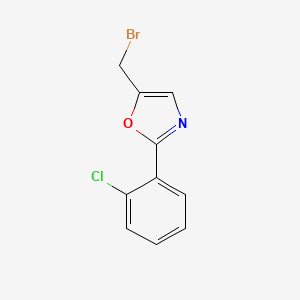

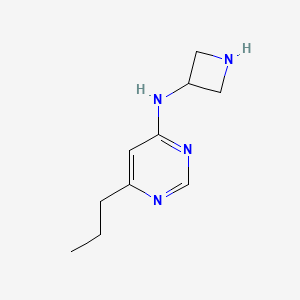

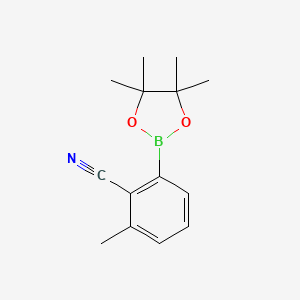

![molecular formula C7H9ClN4 B1490716 7H-ピロロ[2,3-d]ピリミジン-4-イルメタンアミン CAS No. 935505-76-3](/img/structure/B1490716.png)

7H-ピロロ[2,3-d]ピリミジン-4-イルメタンアミン

説明

“7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . This compound plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .

Synthesis Analysis

An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves a seven-step process starting from dimethyl malonate, resulting in an overall yield of 31% . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

Molecular Structure Analysis

The empirical formula of a similar compound, 7H-Pyrrolo[2,3-d]pyrimidin-4-ol, is C6H5N3O . The molecular weight is 135.12 . The SMILES string is Oc1ncnc2[nH]ccc12 .

Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .

科学的研究の応用

関節リウマチの治療

この化合物は、関節リウマチの治療のためのブルトンチロシンキナーゼ(BTK)阻害剤としての誘導体の開発に使用されてきました . BTKはB細胞シグナル伝達において重要な役割を果たし、関節リウマチの発症に寄与しています . この研究は、BTK阻害に不可欠な構造的特徴についての貴重な洞察を提供し、関節リウマチにおけるBTKを標的とする新規抗リウマチ薬の設計および開発への道を切り開きます .

タンパク質キナーゼB(Akt)の阻害

この化合物は、タンパク質キナーゼB(Akt)の選択的かつ経口活性のある阻害剤の開発に使用されてきました . Aktは、成長と生存を調節する細胞内シグナル伝達経路の重要な構成要素です。 Aktを介したシグナル伝達は、癌で頻繁に調節不良となり、そのためAkt阻害剤は抗腫瘍剤として潜在的な可能性を秘めています .

JAK1媒介性自己免疫疾患の治療

この化合物は、JAK1媒介性自己免疫疾患の治療のための臨床候補の開発に使用されてきました . X線結晶構造解析によって示唆された構造的修飾により、JAK1の効力と選択性の向上が達成されました .

標的キナーゼ阻害剤(TKI)の開発

この化合物は、新規化合物の合成に使用されてきました。特に、ハロゲン化された「(E)-4-((7H-ピロロ[2,3-d]ピリミジン-4-イル)アミノ)-N'-ベンジリデンベンゾヒドラジド」は、3段階で高収率で合成されました . これらの新規化合物は、より強力で効果的な標的キナーゼ阻害剤(TKI)として開発されています .

作用機序

Target of Action

The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine interacts with PAK4 as a competitive inhibitor . The compound binds to the kinase, preventing it from interacting with its substrates and thus inhibiting its activity . The binding modes and inhibitory mechanisms were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

Biochemical Pathways

The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The inhibition of PAK4 by 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine has several molecular and cellular effects. It disrupts the PI3K signaling pathway, affecting cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can lead to the inhibition of cancer cell growth and proliferation .

Action Environment

The action of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to bind to PAK4 . Additionally, the presence of other molecules in the environment can potentially interfere with the compound’s action .

将来の方向性

The potential of pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors is being explored . These compounds show promising cytotoxic effects against different cancer cell lines . Further development of these compounds could lead to more potent and effective targeted kinase inhibitors .

生化学分析

Biochemical Properties

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the development and functioning of B cells. By inhibiting BTK, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can modulate immune responses and has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis . Additionally, this compound interacts with other kinases, including JAK1, and has been shown to inhibit their activity .

Cellular Effects

The effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest. It influences cell signaling pathways by inhibiting kinases such as EGFR, Her2, VEGFR2, and CDK2, leading to reduced cell proliferation and increased cell death . Furthermore, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and survival .

Molecular Mechanism

At the molecular level, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of kinases, inhibiting their catalytic activity and preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are critical for cell growth and survival. For example, the compound’s interaction with BTK involves binding to the ATP-binding site, thereby blocking ATP access and subsequent kinase activation . Additionally, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine has been shown to inhibit P21-activated kinase 4 (PAK4) through molecular dynamics simulations, highlighting its potential as a multi-targeted inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can lead to sustained inhibition of target kinases and prolonged effects on cellular function. In vitro and in vivo studies have demonstrated that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, some adverse effects have been observed, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing side effects. These findings underscore the importance of dosage optimization in the development of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine as a therapeutic agent .

Metabolic Pathways

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound. The interaction of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine with metabolic enzymes also influences its pharmacokinetic properties, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins in the bloodstream can influence its distribution and accumulation in various tissues. Studies have shown that 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine preferentially accumulates in tissues with high kinase activity, such as lymphoid organs and tumors .

Subcellular Localization

The subcellular localization of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity. For instance, phosphorylation of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can enhance its binding affinity for target kinases and increase its inhibitory potency . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, further modulating its effects .

特性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,3,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENSGNBACOVJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

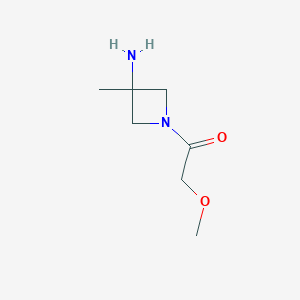

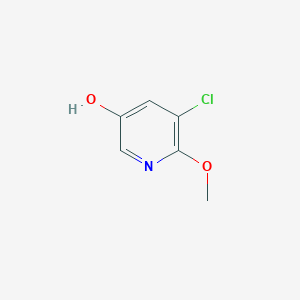

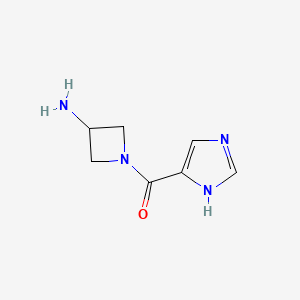

![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)

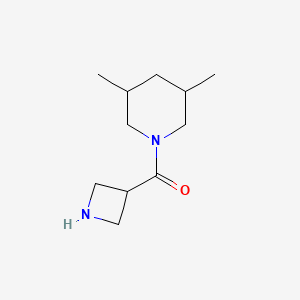

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)